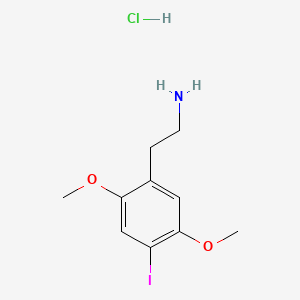

2,5-Dimethoxy-4-iodophenethylamine Hydrochloride

Description

Properties

IUPAC Name |

2-(4-iodo-2,5-dimethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14INO2.ClH/c1-13-9-6-8(11)10(14-2)5-7(9)3-4-12;/h5-6H,3-4,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUXWIRPEPMONF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCN)OC)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00668225 | |

| Record name | 2-(4-Iodo-2,5-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64584-32-3 | |

| Record name | 4-Iodo-2,5-dimethoxyphenethylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64584-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxy-4-iodophenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064584323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Iodo-2,5-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00668225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64584-32-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2C-I HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM322750YV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Molecular Blueprint of a Psychedelic Phenethylamine: A Technical Guide to the Mechanism of Action of 2,5-Dimethoxy-4-iodophenethylamine (2C-I) Hydrochloride

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism of action of 2,5-Dimethoxy-4-iodophenethylamine hydrochloride (2C-I), a psychoactive compound of the 2C phenethylamine class. Synthesized and first explored by Alexander Shulgin, 2C-I's distinct psychedelic effects are primarily mediated by its interaction with the serotonergic system. This document delineates the receptor binding profile, functional activity, and downstream signaling cascades initiated by 2C-I, with a focus on its role as a serotonin 2A (5-HT₂A) receptor agonist. We will explore the core experimental methodologies used to elucidate these mechanisms, providing both the "how" and the "why" behind the scientific investigation of this compound. This guide is intended to serve as a detailed resource for researchers in pharmacology, neuroscience, and drug development, offering a foundational understanding of 2C-I's pharmacodynamics.

Introduction: The Phenethylamine Landscape and the Emergence of 2C-I

The phenethylamine class of compounds encompasses a diverse array of molecules, including endogenous neurotransmitters, stimulants, and hallucinogens.[1][2] The "2C" series, characterized by methoxy groups at the 2 and 5 positions of the phenyl ring, represents a fascinating subgroup known for producing a spectrum of psychedelic effects.[3][4] 2,5-Dimethoxy-4-iodophenethylamine (2C-I) is a prominent member of this family, distinguished by an iodine atom at the 4-position.[3] This structural modification significantly influences its pharmacological properties.[5] The hydrochloride salt form of 2C-I enhances its stability and solubility for research purposes.[5][6]

Understanding the mechanism of action of 2C-I is not only crucial for comprehending its psychoactive effects but also for its potential as a pharmacological tool to probe the complexities of the serotonin system. The primary hypothesis, and the central theme of this guide, is that 2C-I's psychedelic properties are a direct consequence of its agonistic activity at the 5-HT₂A receptor, a G-protein coupled receptor (GPCR) widely expressed in the central nervous system.[5][7]

Caption: Chemical structure and properties of 2C-I.

Primary Pharmacological Target: The Serotonin 2A Receptor

The cornerstone of 2C-I's mechanism of action is its interaction with the 5-HT₂A receptor. Like other classic psychedelics, 2C-I acts as an agonist at this receptor, initiating a cascade of intracellular events that ultimately lead to its characteristic psychological effects.[5][7]

Receptor Binding Affinity

The initial step in 2C-I's action is its physical binding to the 5-HT₂A receptor. This affinity is quantified using radioligand binding assays, a technique that measures the displacement of a radioactively labeled ligand from the receptor by the compound of interest. The resulting value, the inhibition constant (Ki), is an inverse measure of binding affinity.

| Receptor Subtype | 2C-I Kᵢ (nM) | Reference Compound | Reference Kᵢ (nM) |

| 5-HT₂A | 120 | LSD | 2.5 |

| 5-HT₂C | 40 | LSD | 1.1[8] |

Note: Data is compiled from various sources and experimental conditions may vary. Lower Kᵢ values indicate higher binding affinity.

These data indicate that 2C-I possesses a notable affinity for both 5-HT₂A and 5-HT₂C receptors, with a slightly higher affinity for the 5-HT₂C subtype in some studies.

Functional Activity: A Partial Agonist at 5-HT₂A

Binding to a receptor does not guarantee a biological response. Functional assays are necessary to determine whether a compound activates (agonist), blocks (antagonist), or has no effect on the receptor. For 2C-I, in vitro functional assays have demonstrated that it acts as a partial agonist at the 5-HT₂A receptor.[9] This means that it activates the receptor, but not to the same maximal extent as the endogenous ligand, serotonin.

| Assay Type | Receptor | 2C-I Activity | EC₅₀ (nM) | Eₘₐₓ (% of 5-HT) |

| Calcium Mobilization | 5-HT₂A | Partial Agonist | ~150 | Lower than 5-HT[9] |

| Inositol Phosphate Accumulation | 5-HT₂A | Full Agonist | - | - |

| Calcium Mobilization | 5-HT₂C | Partial Agonist | ~50 | Lower than 5-HT[9] |

EC₅₀ (half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. Eₘₐₓ (maximum effect) is the maximal response that can be produced by the drug.

The partial agonism of 2C-I at the 5-HT₂A receptor is a key characteristic that likely contributes to its specific psychedelic profile.

Downstream Signaling Cascades: From Receptor to Cellular Response

Activation of the 5-HT₂A receptor by 2C-I initiates a series of intracellular signaling events. The 5-HT₂A receptor is primarily coupled to the Gq/11 family of G-proteins.[10][11]

The Canonical Gq/11 Pathway

Upon agonist binding, the 5-HT₂A receptor undergoes a conformational change that activates the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[10][12]

-

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[10]

-

DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[13]

This cascade of events leads to the phosphorylation of numerous downstream proteins, altering neuronal excitability and gene expression, which are thought to be the molecular underpinnings of the psychedelic experience.

Caption: The canonical Gq/11 signaling pathway activated by 2C-I.

The Potential for Biased Agonism and β-Arrestin Signaling

While the Gq/11 pathway is the primary signaling route for 5-HT₂A receptor activation, GPCRs can also signal through alternative pathways, a phenomenon known as biased agonism or functional selectivity.[14][15] One such pathway involves the recruitment of β-arrestin proteins.[16][17]

Upon receptor activation and phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins can bind to the receptor. This can lead to:

-

Receptor Desensitization and Internalization: β-arrestin binding can uncouple the receptor from its G-protein, terminating the signal, and target the receptor for removal from the cell surface.[18]

-

G-Protein-Independent Signaling: β-arrestins can also act as scaffolds for other signaling proteins, initiating distinct downstream cascades, such as the activation of mitogen-activated protein kinases (MAPKs).[15]

The degree to which a ligand activates the G-protein pathway versus the β-arrestin pathway can significantly influence its overall pharmacological effect. While the β-arrestin signaling profile of 2C-I is not as well-characterized as its G-protein-mediated effects, it is an active area of research in psychedelic pharmacology. The balance between these two pathways may contribute to the unique qualitative effects of different psychedelic compounds.

In Vivo Correlates: The Head-Twitch Response

Translating in vitro findings to in vivo effects is a critical step in pharmacological research. For hallucinogenic compounds, the head-twitch response (HTR) in rodents is a widely used and reliable behavioral proxy for 5-HT₂A receptor activation and psychedelic potential in humans.[3][19][20] The HTR is a rapid, rotational head movement that is potently induced by serotonergic hallucinogens, including 2C-I.[19] The frequency of head-twitches is dose-dependent and can be blocked by 5-HT₂A receptor antagonists, providing strong evidence for the central role of this receptor in the in vivo effects of 2C-I.[19]

Experimental Methodologies: A Practical Guide

The elucidation of 2C-I's mechanism of action relies on a suite of well-established experimental techniques. Here, we provide a detailed overview of the core methodologies.

Radioligand Displacement Assay for Receptor Binding Affinity

Objective: To determine the binding affinity (Kᵢ) of 2C-I for the 5-HT₂A receptor.

Principle: This is a competitive binding assay where unlabeled 2C-I competes with a radiolabeled ligand (e.g., [³H]ketanserin or [¹²⁵I]DOI) for binding to the 5-HT₂A receptor in a membrane preparation.[21][22][23]

Step-by-Step Protocol:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the 5-HT₂A receptor in a cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.[24]

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup (96-well plate format):

-

To each well, add a fixed amount of the membrane preparation.

-

Add increasing concentrations of unlabeled 2C-I hydrochloride.

-

Add a fixed concentration of the radiolabeled ligand.

-

For non-specific binding control wells, add a high concentration of a known 5-HT₂A antagonist.

-

For total binding control wells, add only the radiolabeled ligand and membrane preparation.

-

-

Incubation:

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with cold buffer to remove any unbound radioligand.

-

-

Detection:

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of 2C-I by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the 2C-I concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of 2C-I that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Caption: Workflow for a radioligand displacement assay.

Calcium Flux Assay for Functional Activity

Objective: To measure the ability of 2C-I to activate the Gq/11 pathway by quantifying the resulting increase in intracellular calcium.

Principle: Cells expressing the 5-HT₂A receptor are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by 2C-I, the release of intracellular calcium stores leads to an increase in fluorescence, which is measured in real-time.[1][7][25][26][27]

Step-by-Step Protocol:

-

Cell Culture and Plating:

-

Culture a cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT₂A receptor.

-

Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells and be de-esterified.

-

-

Compound Addition and Measurement:

-

Wash the cells with an assay buffer to remove excess dye.

-

Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).

-

Establish a baseline fluorescence reading for a short period.

-

Inject a range of concentrations of 2C-I hydrochloride into the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

For each well, calculate the change in fluorescence from baseline after compound addition.

-

Plot the peak fluorescence response against the concentration of 2C-I.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

-

Compare the Eₘₐₓ of 2C-I to that of a full agonist (e.g., serotonin) to determine if it is a full or partial agonist.

-

Head-Twitch Response (HTR) Assay for In Vivo Activity

Objective: To assess the in vivo 5-HT₂A receptor agonist activity of 2C-I in a behavioral model.

Principle: The frequency of head-twitches in mice is counted following the administration of 2C-I. This behavioral response is a reliable indicator of hallucinogenic potential.[2][3][19][20][28]

Step-by-Step Protocol:

-

Animal Acclimation:

-

Acclimate male C57BL/6J mice to the testing environment (e.g., individual observation chambers) for a period before the experiment.

-

-

Drug Administration:

-

Prepare solutions of 2C-I hydrochloride in a suitable vehicle (e.g., saline).

-

Administer different doses of 2C-I (and a vehicle control) to separate groups of mice via a specific route (e.g., intraperitoneal or subcutaneous injection).

-

-

Behavioral Observation:

-

Immediately after injection, place the mice back into their observation chambers.

-

Record the number of head-twitches for a defined period (e.g., 30-60 minutes). A head-twitch is a rapid, side-to-side rotational movement of the head.

-

Observation can be done by a trained experimenter or through automated video tracking systems.[2][28]

-

-

Data Analysis:

-

Calculate the mean number of head-twitches for each dose group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine if there is a significant effect of 2C-I on HTR frequency.

-

To confirm the involvement of the 5-HT₂A receptor, a separate experiment can be conducted where a 5-HT₂A antagonist is administered prior to 2C-I to see if it blocks the HTR.

-

Conclusion: Synthesizing the Mechanism

The mechanism of action of this compound is a multi-faceted process centered on its interaction with the serotonergic system. As a partial agonist at the 5-HT₂A receptor, 2C-I initiates the Gq/11 signaling cascade, leading to an increase in intracellular calcium and the activation of downstream effector proteins. This primary mechanism is corroborated by in vivo evidence from the head-twitch response model. The compound's activity at other serotonin receptors, such as 5-HT₂C, and the potential for biased agonism, add further layers of complexity to its pharmacological profile and likely contribute to its unique psychedelic effects.

This technical guide has provided a detailed roadmap of the molecular journey of 2C-I, from receptor binding to cellular and behavioral responses. The experimental protocols outlined herein represent the gold standard for characterizing such compounds and serve as a testament to the rigorous scientific inquiry required to understand the intricate dance between a molecule and the brain. Further research into the nuances of 2C-I's interaction with the β-arrestin pathway and its effects on neural circuitry will undoubtedly continue to illuminate the complex and fascinating world of psychedelic pharmacology.

References

-

Acosta-Urquidi, J., et al. (2002). Differences in potency and efficacy of a series of phenylisopropylamine/phenylethylamine pairs at 5-HT2A and 5-HT2C receptors. ResearchGate. Retrieved from [Link]

-

Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739. Retrieved from [Link]

-

de la Fuente Revenga, M., et al. (2020). Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection. Journal of Neuroscience Methods, 330, 108502. Retrieved from [Link]

-

Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

-

University of Utah Flow Cytometry. (n.d.). Calcium Flux Protocol. Retrieved from [Link]

-

Wikipedia. (n.d.). Head-twitch response. Retrieved from [Link]

-

Van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 283(2), 245–251. Retrieved from [Link]

-

Sherwood, A. M., et al. (2025). Rapid, Open-Source, and Automated Quantification of the Head Twitch Response in C57BL/6J Mice Using DeepLabCut and Simple Behavioral Analysis. ACS Chemical Neuroscience. Retrieved from [Link]

-

Latorraca, N. R., et al. (2024). Molecular mechanism of β-arrestin-2 pre-activation by phosphatidylinositol 4,5-bisphosphate. The EMBO Journal, e116035. Retrieved from [Link]

-

Canal, C. E., & Morgan, D. (2012). The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen. Psychopharmacology, 221(3), 441–453. Retrieved from [Link]

-

Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved from [Link]

-

Wisler, J. W., et al. (2016). β-arrestin–biased signaling through the β2-adrenergic receptor promotes cardiomyocyte contraction. Proceedings of the National Academy of Sciences, 113(28), 7945–7950. Retrieved from [Link]

-

Yeboah, F., et al. (2022). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. JoVE (Journal of Visualized Experiments), (187), e58160. Retrieved from [Link]

-

Eshleman, A. J., et al. (2018). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Neuropharmacology, 134, 141–148. Retrieved from [Link]

-

SWGDRUG.org. (2005). 2,5-DIMETHOXY-4-IODOPHENETHYLAMINE. Retrieved from [Link]

-

Psychedelic Science Review. (2020). The Structure and Function of the Serotonin 5-HT2C Receptor. Retrieved from [Link]

-

University of Utah Flow Cytometry Core. (2023). Intracellular Calcium Flux. Retrieved from [Link]

-

Villalobos, C. A., et al. (2004). 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes. ResearchGate. Retrieved from [Link]

-

Pottie, E., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science, 4(2), 857–867. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Retrieved from [Link]

-

St-Onge, S., et al. (2018). β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders. Frontiers in Pharmacology, 9, 102. Retrieved from [Link]

-

Ge, L., et al. (2012). Divergent β-Arrestin-dependent Signaling Events Are Dependent upon Sequences within G-protein-coupled Receptor C Termini. Journal of Biological Chemistry, 287(11), 8278–8288. Retrieved from [Link]

-

De Gregorio, D., et al. (2020). Scheme 1. Synthesis of 25F-, 25C-, 25B-, and 25I-NBOMe·HCl Derivatives... ResearchGate. Retrieved from [Link]

-

Nishita, T., et al. (2009). Functions and regulatory mechanisms of Gq-signaling pathways. Neuro-Signals, 17(1), 47–56. Retrieved from [Link]

-

Pottie, E., & Covaci, A. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39–59. Retrieved from [Link]

-

Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 370(2), 114–123. Retrieved from [Link]

-

Carhart-Harris, R. L., et al. (2024). Increased 5-HT2A receptor signalling efficacy differentiates serotonergic psychedelics from non-psychedelics. ResearchGate. Retrieved from [Link]

-

Rajagopal, S., et al. (2010). GPCR signaling via β-arrestin-dependent mechanisms. The Journal of Biological Chemistry, 285(51), 39715–39719. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,5-Dimethoxy-4-iodoamphetamine. Retrieved from [Link]

-

Onken, J., et al. (2021). Protein Kinase Signaling Networks Driven by Oncogenic Gq/11 in Uveal Melanoma Identified by Phosphoproteomic and Bioinformatic Analyses. Molecular & Cellular Proteomics, 20, 100062. Retrieved from [Link]

-

Boothman, L. J., & Sharp, T. (2011). Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo. British Journal of Pharmacology, 164(2b), 550–561. Retrieved from [Link]

-

Nishita, T., et al. (2009). Functions and regulatory mechanisms of Gq-signaling pathways. SciSpace. Retrieved from [Link]

-

Tanfin, Z., et al. (1995). Modulation of phospholipase C pathway and level of Gq alpha/G11 alpha in rat myometrium during gestation. Endocrinology, 136(6), 2536–2542. Retrieved from [Link]

-

Błasiak, J., et al. (2019). Binding affinity (pKi) for 5-HT receptors. ResearchGate. Retrieved from [Link]

-

Waldo, G. L., et al. (2011). Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes. Chemical Reviews, 111(10), 6166–6181. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Head-twitch response - Wikipedia [en.wikipedia.org]

- 4. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. bu.edu [bu.edu]

- 8. psychedelicreview.com [psychedelicreview.com]

- 9. researchgate.net [researchgate.net]

- 10. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation of phospholipase C pathway and level of Gq alpha/G11 alpha in rat myometrium during gestation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protein Kinase Signaling Networks Driven by Oncogenic Gq/11 in Uveal Melanoma Identified by Phosphoproteomic and Bioinformatic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular mechanism of β-arrestin-2 pre-activation by phosphatidylinositol 4,5-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Divergent β-Arrestin-dependent Signaling Events Are Dependent upon Sequences within G-protein-coupled Receptor C Termini - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 21. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 22. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. giffordbioscience.com [giffordbioscience.com]

- 25. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 26. youtube.com [youtube.com]

- 27. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 28. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Chemical Properties of 2,5-Dimethoxy-4-iodophenethylamine HCl (2C-I-HCl)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxy-4-iodophenethylamine hydrochloride (commonly known as 2C-I-HCl) is a synthetic phenethylamine that belongs to the "2C" family of compounds.[1][2] First synthesized and described by Alexander Shulgin, it is structurally related to mescaline and is distinguished by methoxy groups at the 2 and 5 positions of the benzene ring and an iodine atom at the 4 position.[2] This guide provides a comprehensive technical overview of its chemical properties, synthesis, pharmacology, and analytical characterization, designed to serve as a foundational resource for scientific professionals. Its psychoactive nature and potent interaction with the serotonergic system make it a subject of significant interest in neuroscience and toxicology.[3]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the fundamental chemical and physical properties of 2C-I-HCl is critical for its handling, analysis, and application in research settings.

Physicochemical Properties

The hydrochloride salt of 2,5-Dimethoxy-4-iodophenethylamine is a stable, crystalline solid under standard conditions. Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄INO₂·HCl | [1] |

| Molecular Weight | 343.59 g/mol | [1] |

| Melting Point | 246-247 °C / 250 ± 3°C | [4] |

| Appearance | White microcrystalline solid | [4] |

| Solubility | Very soluble in water and methanol; Soluble in chloroform; Sparingly soluble in acetone; Insoluble in hexane. | |

| logP (free base) | 2.5–3.0 (estimated) | |

| logD (HCl salt, pH 7.4) | <1.0 |

The high water solubility of the hydrochloride salt is advantageous for the preparation of aqueous stock solutions for in vitro and in vivo studies. Conversely, the free base exhibits moderate lipophilicity, which is a key factor in its ability to cross the blood-brain barrier.

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of 2C-I-HCl.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides distinct signals corresponding to the different protons in the molecule. Aromatic protons typically appear as singlets in the δ 6.8–7.2 ppm range. The two methoxy groups (–OCH₃) present as sharp singlets around δ 3.7–3.9 ppm. The ethylamine side chain protons resonate at approximately δ 2.8–3.2 ppm and δ 1.8–2.2 ppm.

-

¹³C NMR : The carbon spectrum is characterized by a signal for the iodine-substituted aromatic carbon around δ 90–100 ppm. Methoxy carbons are observed near δ 55–60 ppm, and the aliphatic side-chain carbons appear in the δ 35–45 ppm region.

-

-

Mass Spectrometry (MS) :

-

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for identifying 2C-I in forensic and research samples.[5] The electron ionization (EI) mass spectrum of the free base typically shows a molecular ion peak (M⁺) at m/z 307.

-

-

Infrared (IR) Spectroscopy :

-

Key vibrational frequencies in the FTIR spectrum include a broad band between 2500–3000 cm⁻¹ due to the stretching of the protonated amine (–NH₃⁺). Strong absorptions from the C–O bonds of the methoxy groups are visible at 1250–1270 cm⁻¹ and 1020–1050 cm⁻¹. A weaker C–I stretching vibration can be observed in the 500–600 cm⁻¹ region.

-

Synthesis and Chemical Reactivity

Synthetic Pathway

The most common and well-documented synthesis of 2C-I involves the electrophilic iodination of its precursor, 2,5-dimethoxyphenethylamine (2C-H).[4] The causality behind this synthetic strategy lies in the electron-donating nature of the two methoxy groups, which activate the aromatic ring towards electrophilic substitution, directing the incoming iodine electrophile to the vacant para position (position 4).

This protocol is a representative method adapted from established literature.[4][6]

Step 1: Preparation of the Iodinating Reagent

-

Rationale : Iodine monochloride (ICl) is a potent electrophilic iodinating agent. Alternatively, systems like iodine/silver sulfate can be used, where the silver salt acts as a halogen activator.[6] The reaction with 2C-H must be conducted under controlled conditions to prevent side reactions, such as oxidation of the amine group.[6] For this reason, protection of the amine is sometimes employed.[4]

Step 2: Reaction Execution

-

Dissolve 2,5-dimethoxyphenethylamine (2C-H) in a suitable solvent, such as glacial acetic acid or ethanol.[4][6]

-

Cool the solution in an ice bath to 0–5 °C.

-

Slowly add a solution of the iodinating agent (e.g., iodine monochloride in acetic acid or an iodine/silver sulfate mixture in ethanol) to the stirred 2C-H solution.[4][6] The reaction should be performed in the dark to minimize light-induced side reactions.[7][8]

-

Allow the reaction to stir at room temperature for several hours (typically 4-12 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Pour the reaction mixture into a large volume of water.

-

Basify the solution with a suitable base (e.g., sodium hydroxide) to deprotonate the amine and precipitate the free base of 2C-I.

-

Extract the aqueous layer with an organic solvent like dichloromethane.

-

Wash the combined organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure.

Step 4: Hydrochloride Salt Formation

-

Dissolve the crude 2C-I free base in a minimal amount of a suitable solvent (e.g., ethanol).

-

Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise until the solution is acidic.

-

The white, crystalline 2,5-Dimethoxy-4-iodophenethylamine HCl will precipitate.

-

Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether or acetone), and dry to yield the final product.[4][7]

Diagram: Synthetic Workflow

Caption: General workflow for the synthesis of 2C-I-HCl.

Pharmacology and Mechanism of Action

2C-I's pharmacological effects are primarily mediated by its interaction with the central nervous system, specifically the serotonin (5-hydroxytryptamine, 5-HT) receptor system.[9]

Receptor Binding Profile

2C-I is a potent partial agonist of the serotonin 5-HT₂A receptor.[3][10] It also displays affinity for the 5-HT₂C receptor.[10] The psychedelic effects are largely attributed to its action at the 5-HT₂A receptor.[10] Unlike some other phenethylamines, 2C-I is not a significant monoamine releasing agent or reuptake inhibitor.[10] It does, however, show weak monoamine oxidase (MAO) inhibitory activity, which could potentiate its effects and those of other serotonergic compounds.[1][11]

Signaling Pathway

Activation of the 5-HT₂A receptor by an agonist like 2C-I initiates a cascade of intracellular signaling events. The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.

-

Binding and Conformational Change : 2C-I binds to the extracellular domain of the 5-HT₂A receptor, inducing a conformational change.

-

G-Protein Activation : This change activates the associated Gq protein, causing the exchange of GDP for GTP on the α-subunit (Gαq).

-

PLC Activation : The activated Gαq-GTP complex dissociates and activates the enzyme phospholipase C (PLC).

-

Second Messenger Production : PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects :

-

IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

-

DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

These signaling events lead to the modulation of various downstream cellular processes, including gene expression and neuronal excitability, which are thought to underlie the compound's psychoactive effects.

-

Diagram: 5-HT₂A Receptor Signaling Cascade

Caption: Simplified 5-HT₂A receptor signaling pathway.

Metabolism and Pharmacokinetics

Studies in rats have provided insight into the metabolic fate of 2C-I. The primary metabolic pathways include:

-

O-demethylation at either the 2 or 5 position.

-

Deamination of the ethylamine side chain, followed by oxidation to the corresponding carboxylic acid or reduction to an alcohol.

-

N-acetylation of the primary amine.[5]

A significant portion of the metabolites are excreted in conjugated form. The metabolism is primarily catalyzed by monoamine oxidase enzymes (MAO-A and MAO-B).[10]

Analytical Methodologies

The identification and quantification of 2C-I-HCl in various matrices are crucial for forensic toxicology and clinical research. Gas chromatography-mass spectrometry (GC-MS) is the most commonly employed confirmatory method.

Standard Analytical Workflow: GC-MS

Step 1: Sample Preparation (e.g., Urine)

-

Rationale : To isolate the analyte from the biological matrix and remove interferences.

-

Hydrolysis : If analyzing for conjugated metabolites, perform acid hydrolysis to cleave the conjugates.

-

Extraction : Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the drug and its metabolites. For LLE, the sample is typically basified to ensure 2C-I is in its free base form, which is more soluble in organic solvents.

-

Derivatization (Optional but Recommended) : The primary amine group can be derivatized (e.g., via acetylation or trifluoroacetylation) to improve chromatographic properties (e.g., peak shape and thermal stability) and mass spectral fragmentation patterns.

Step 2: GC-MS Analysis

-

Injection : Inject the prepared sample into the GC.

-

Separation : The sample is vaporized and separated based on its components' boiling points and interactions with the stationary phase of the GC column (a non-polar column like DB-5MS is common).

-

Detection : As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected based on their mass-to-charge ratio.

Step 3: Data Analysis

-

The resulting mass spectrum, with its characteristic molecular ion and fragmentation pattern, is compared to a reference standard or a library spectrum for positive identification. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

Diagram: GC-MS Analytical Workflow

Caption: Standard workflow for the analysis of 2C-I.

Toxicology and Safety Profile

2C-I is not without significant toxicological concerns. In vitro and in vivo studies have highlighted its potential for neurotoxicity and cytotoxicity.

-

Neurotoxicity : Studies in neuronal cell lines have shown that 2C-I can induce cytotoxicity and apoptosis.[1] It has been shown to be more neurotoxic than MDMA or methamphetamine in these models.[1] In mice, 2C-I produced neurotoxic effects, including abnormal lipid peroxidation and altered enzyme activities in various brain regions.

-

Cytotoxicity : Research using C. elegans as a model organism demonstrated concentration-dependent toxicity, with an LC₅₀ of 1.368 mM.[7] Sublethal concentrations were also found to impair development and reproduction.[7][8]

-

Human Toxicology : Case reports in humans describe severe adverse effects following overdose, including recurrent seizures, serotonin syndrome, hypertension, tachycardia, and respiratory failure.[2]

It is crucial for researchers to handle 2C-I-HCl with appropriate personal protective equipment in a controlled laboratory setting. Its potent psychoactivity and documented toxicity necessitate caution.

References

-

Gil-Martins, E., Barbosa, D. J., Cagide, F., Remião, F., & Silva, R. (2025). Sublethal Concentrations of 2C-I and 25I-NBOMe Designer Drugs Impact Caenorhabditis elegans Development and Reproductive Behavior. International Journal of Molecular Sciences. Retrieved from [Link]

-

Asanuma, M., et al. (2020). The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines. ResearchGate. Retrieved from [Link]

-

Gil-Martins, E., Barbosa, D. J., Cagide, F., Remião, F., & Silva, R. (2025). Sublethal Concentrations of 2C-I and 25I-NBOMe Designer Drugs Impact Caenorhabditis elegans Development and Reproductive Behavior. National Institutes of Health. Retrieved from [Link]

-

Cho, J. H., et al. (2011). Synthesis and identification of urinary metabolites of 4-iodo-2,5-dimethoxyphenethylamine. Journal of Forensic Sciences. Retrieved from [Link]

-

Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. #33 2C-I. Erowid. Retrieved from [Link]

-

2C (psychedelics). (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

-

2C-I Synthesis (Procedure in Comments). (2023, February 19). Reddit. Retrieved from [Link]

-

Halberstadt, A. L., & Geyer, M. A. (2013). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. Neuropharmacology. Retrieved from [Link]

-

Rhodium.ws. (n.d.). Iodination of Methoxyamphetamines with Iodine and Silver Sulfate. Retrieved January 6, 2026, from [Link]

-

2,5-DIMETHOXY-4-IODOPHENETHYLAMINE. (2005, August 22). SWGDRUG.org. Retrieved from [Link]

-

2C-I. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

-

The Hive. (2003, October 16). Iodinations of 2C-H/2,5-DMA. The Hive Chemistry Discourse. Retrieved from [Link]

-

2,5-Dimethoxy-4-iodophenethylamine. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

Bosak, A., LoVecchio, F., & Levine, M. (2013). Recurrent Seizures and Serotonin Syndrome Following “2C-I” Ingestion. Journal of Medical Toxicology. Retrieved from [Link]

-

Chen, K.-C., et al. (2018). Characterization of Psychoactive, Addictive, and Neurotoxic Effects of New Synthetic Amphetamine-like 2C-B, 2C-I and PMMA in Mice. Neuropsychiatry (London). Retrieved from [Link]

-

Martins, D., et al. (2024). Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. MDPI. Retrieved from [Link]

-

Martins, D., et al. (2024). Mechanistic insights into the neurotoxicity of 2,5-dimethoxyphenethylamines (2C) and corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) drugs. National Institutes of Health. Retrieved from [Link]

-

Ewald, A. H., & Maurer, H. H. (2009). New designer drug 4-iodo-2,5-dimethoxy-β-phenethylamine (2C-I): Studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric and capillary electrophoretic/mass spectrometric techniques. ResearchGate. Retrieved from [Link]

-

Martins, D., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. MDPI. Retrieved from [Link]

-

Martins, D., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. PubMed. Retrieved from [Link]

-

Martins, D., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. ResearchGate. Retrieved from [Link]

-

4-Iodo-2,5-Dimethoxyphenethylamine (2C-I). (n.d.). DEA Diversion Control Division. Retrieved January 6, 2026, from [Link]

-

Halberstadt, A. L., & Geyer, M. A. (2013). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. PubMed. Retrieved from [Link]

-

Halberstadt, A. L., & Geyer, M. A. (2014). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. ResearchGate. Retrieved from [Link]

-

Pap, E., et al. (2022). IDENTIFICATION AND DETERMINATION OF 2,5-DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZATION AFTER SPE PREPARATION. Bulletin of Natural Sciences Research. Retrieved from [Link]

-

Cindrić, M., et al. (2022). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. PubMed Central. Retrieved from [Link]

-

Pap, E., et al. (2022). IDENTIFICATION AND DETERMINATION OF 2,5-DIMETOXY-4-BROMOPHENETHYLAMINE (2C-B) IN REAL SAMPLE BY GC-MS METHODS AND DERIVATIZA. ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recurrent Seizures and Serotonin Syndrome Following “2C-I” Ingestion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Sublethal Concentrations of 2C-I and 25I-NBOMe Designer Drugs Impact Caenorhabditis elegans Development and Reproductive Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Recurrent seizures and serotonin syndrome following "2C-I" ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Serotonin 5-HT2A Receptor Binding Affinity of 2C-I-HCl

This guide provides a comprehensive technical overview of the binding affinity of 2,5-dimethoxy-4-iodophenethylamine hydrochloride (2C-I-HCl) for the serotonin 5-HT2A receptor. It is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic compounds and their interactions with G protein-coupled receptors (GPCRs).

Introduction: The Significance of 2C-I and the 5-HT2A Receptor

2C-I, a member of the 2C family of psychedelic phenethylamines, was first synthesized by Alexander Shulgin.[1][2] Its psychoactive effects are primarily mediated through its interaction with the serotonin receptor system, particularly as an agonist at the 5-HT2A receptor.[1] This receptor, a Gq/G11-coupled GPCR, is a principal target for numerous psychedelic compounds and is implicated in a wide array of neurological processes, including cognition, mood, and perception.[3][4] Consequently, a precise understanding of the binding affinity of ligands like 2C-I-HCl is fundamental to elucidating their pharmacological mechanisms and therapeutic potential.

The affinity of a ligand for its receptor, typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a critical parameter in drug discovery. It dictates the concentration range at which the compound will exert its biological effects and provides a basis for comparing the potency of different molecules. For researchers in neuroscience and pharmacology, this data is essential for designing experiments, interpreting results, and developing novel therapeutics targeting the serotonergic system.

Molecular Pharmacology of 2C-I at the 5-HT2A Receptor

2C-I acts as an agonist at the 5-HT2A receptor, initiating a cascade of intracellular signaling events.[1] The binding of an agonist like 2C-I to the 5-HT2A receptor stabilizes a conformational state of the receptor that promotes its coupling to the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling pathway is central to the physiological and behavioral effects associated with 5-HT2A receptor activation.

The following diagram illustrates the canonical 5-HT2A receptor signaling pathway initiated by an agonist such as 2C-I.

Quantitative Binding Affinity of 2C-I at the 5-HT2A Receptor

| Compound | Receptor | Assay Type | Radioligand | Ki (nM) | Reference |

| 2C-I | Human 5-HT2A | Radioligand Binding | [³H]-Ketanserin | High nanomolar affinity | [5] |

| 2C-I | Human 5-HT2A | Functional (IP accumulation) | - | Full Agonist | [6] |

Note: The term "High nanomolar affinity" indicates a Ki value typically in the range of 10-100 nM, as suggested by comparative studies within the 2C-phenethylamine class.[5]

Experimental Protocol: Determination of 5-HT2A Receptor Binding Affinity via Radioligand Displacement Assay

The following protocol outlines a standard methodology for determining the binding affinity of a test compound, such as 2C-I-HCl, at the 5-HT2A receptor using a competitive radioligand binding assay. This method relies on the principle that the unlabeled test compound will compete with a radiolabeled ligand for binding to the receptor.

Materials and Reagents

-

Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity 5-HT2A receptor antagonist, such as [³H]-Ketanserin.[7]

-

Test Compound: 2C-I-HCl, dissolved in a suitable vehicle (e.g., DMSO, then diluted in assay buffer).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known 5-HT2A receptor antagonist (e.g., 10 µM Mianserin or unlabeled Ketanserin).

-

Scintillation Cocktail: A liquid scintillation fluid compatible with the chosen detection method.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Detection Instrument: A liquid scintillation counter.

Experimental Workflow

The following diagram outlines the key steps in a radioligand displacement assay.

Step-by-Step Procedure

-

Preparation: Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to the desired protein concentration. Prepare serial dilutions of the 2C-I-HCl test compound.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + vehicle), non-specific binding (radioligand + non-specific control), and competitor binding (radioligand + each concentration of 2C-I-HCl).

-

Incubation: Add the receptor membranes, followed by the respective solutions for each well type. Finally, add the radioligand to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Termination of Reaction: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Immediately wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Detection: Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the competitor (2C-I-HCl) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Selectivity and Downstream Signaling

It is increasingly recognized that GPCRs can exhibit "functional selectivity" or "biased agonism," whereby a ligand can preferentially activate certain downstream signaling pathways over others.[4] While 2C-I is a known agonist at the 5-HT2A receptor, the full spectrum of its signaling bias is an area of ongoing research. Some studies have indicated that different phenethylamines can have varied efficacies in different functional assays, such as inositol phosphate accumulation versus arachidonic acid release.[6] A comprehensive understanding of a compound's pharmacology, therefore, requires not only binding affinity data but also characterization across multiple functional assays to determine its signaling profile.

Conclusion

2C-I-HCl is a potent agonist at the serotonin 5-HT2A receptor with a high nanomolar binding affinity. The precise quantification of this affinity through standardized radioligand binding assays is a cornerstone of its pharmacological characterization. This technical guide provides the foundational knowledge and a detailed experimental framework for researchers to accurately determine the 5-HT2A receptor binding affinity of 2C-I-HCl and other novel compounds. A thorough understanding of these ligand-receptor interactions is paramount for advancing our knowledge of the serotonergic system and for the development of next-generation therapeutics for a range of neurological and psychiatric disorders.

References

- Discovery of Highly Selective 5-HT 2A Agonists Using Structure-Guided Design. (2025). Journal of Medicinal Chemistry.

- Affinities of New Compounds for the Human 5- HT 2A and 5-HT 2C Receptors. (n.d.).

- Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. (n.d.). PubMed Central.

- Affinities of New Compounds for the Human 5- HT 2A and 5-HT 2C Receptors Using Both Agonist and Antagonist Radioligands. (n.d.).

- Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. (n.d.).

- Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. (2023). Neuropsychopharmacology.

- 2,5-Dimethoxy-4-iodoamphetamine. (n.d.). Wikipedia.

- Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. (n.d.). PubMed.

- Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. (2023). PubMed Central.

- Saturation analysis of antagonist radioligand binding to 5HT 2A, 5-HT 2B and 5-HT 2C receptors. (n.d.).

- Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model. (2013). PubMed.

- 2C-I. (n.d.). Wikipedia.

- Pharmacology of 2C-C, 2C-D, 2C-E, 2C-I, 2C-T-2, and DOC at DAT, SERT, and NET: effects on binding and function. (n.d.).

- 5-HT2A Receptors: Pharmacology and Functional Selectivity. (2025).

- Sublethal Concentrations of 2C-I and 25I-NBOMe Designer Drugs Impact Caenorhabditis elegans Development and Reproductive Behavior. (n.d.). MDPI.

- Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. (2018). PLOS One.

- 2C (psychedelics). (n.d.). Wikipedia.

- Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (2025).

Sources

- 1. 2C-I - Wikipedia [en.wikipedia.org]

- 2. 2C (psychedelics) - Wikipedia [en.wikipedia.org]

- 3. jneurosci.org [jneurosci.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Pharmacodynamics of 2,5-Dimethoxy-4-iodophenethylamine (2C-I) Hydrochloride: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the pharmacodynamics of 2,5-Dimethoxy-4-iodophenethylamine hydrochloride (2C-I), a psychoactive phenethylamine of the 2C series. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on its molecular mechanisms of action, in vivo effects, and the experimental methodologies used for its characterization. The guide delves into 2C-I's interaction with serotonergic systems, particularly the 5-HT2A receptor, and explores the downstream signaling cascades and behavioral responses elicited by this compound. Detailed protocols for key in vitro and in vivo assays are provided to facilitate further research into this and related compounds.

Introduction: The Chemical and Pharmacological Landscape of 2C-I

2,5-Dimethoxy-4-iodophenethylamine, commonly known as 2C-I, is a synthetic psychedelic substance first synthesized by Alexander Shulgin.[1] It belongs to the 2C family of phenethylamines, which are structurally related to mescaline and characterized by methoxy groups at the 2 and 5 positions of the phenyl ring.[2] 2C-I is recognized for its hallucinogenic properties, which are primarily mediated through its action as a serotonin receptor agonist.[1] Unlike many other phenethylamines, 2C-I and its congeners are generally inactive as monoamine releasing agents or reuptake inhibitors, indicating a more direct receptor-mediated mechanism of action.[3] This guide focuses on the hydrochloride salt of 2C-I, a common form used in research settings due to its stability and solubility.

Molecular Pharmacology: Receptor Interactions and Signaling Cascades

The primary molecular target of 2C-I is the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly linked to the Gq/11 signaling pathway.[1][2] Activation of this receptor is the principal mechanism underlying the psychedelic effects of 2C-I and other classic hallucinogens.[2]

Receptor Binding Affinity

Limited data is available for a broader range of receptors. One study notes that phenethylamines, as a class, are selective for 5-HT2A and 5-HT2C sites.[2] Another report mentions that while 2C-I has some affinity for the 5-HT2A receptor, it may bind more potently to the 5-HT2C receptor.[4] Further comprehensive binding studies are needed to fully elucidate the receptor selectivity profile of 2C-I.

Functional Potency and Downstream Signaling

The functional activity of 2C-I is primarily assessed through in vitro assays that measure the downstream consequences of receptor activation. As a 5-HT2A receptor agonist, 2C-I initiates a signaling cascade that begins with the activation of the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger.

The potency of 2C-I in activating this pathway is measured by its half-maximal effective concentration (EC50). Studies have shown that 2C-I is a partial agonist at both the 5-HT2A and 5-HT2C receptors.[5] In a Xenopus laevis oocyte expression system, 2C-I displayed a significantly lower efficacy at the 5-HT2A receptor compared to the 5-HT2C receptor.[5]

| Receptor Subtype | Assay Type | EC50 (nM) | Efficacy (relative to 5-HT) | Source |

| 5-HT2A | Inositol Phosphate Accumulation | 12 | Partial Agonist | [6] |

| 5-HT2C | Inositol Phosphate Accumulation | 47.2 | Partial Agonist (28% of 5-HT) | [6] |

Diagram of the Canonical 5-HT2A Receptor Signaling Pathway:

Caption: Canonical Gq-protein coupled signaling cascade initiated by 2C-I at the 5-HT2A receptor.

Functional Selectivity and β-Arrestin Signaling

The concept of functional selectivity, or biased agonism, posits that a ligand can preferentially activate one signaling pathway over another at the same receptor. For GPCRs like the 5-HT2A receptor, this often involves a bias towards either G-protein signaling or β-arrestin-mediated signaling. While the Gq pathway is considered canonical for psychedelic effects, the role of β-arrestin recruitment is an active area of research.

Currently, there is a lack of direct experimental data on β-arrestin2 recruitment specifically by 2C-I. However, a recent study investigating a panel of phenylalkylamines found a correlation between the lipophilicity of 2C-X compounds and their efficacy in a miniGαq recruitment assay, with a weaker correlation in a β-arrestin2 recruitment assay.[6] This suggests that the physicochemical properties of the 4-position substituent on the phenethylamine scaffold can influence functional bias. Further studies employing β-arrestin recruitment assays are necessary to fully characterize the functional selectivity profile of 2C-I.

In Vivo Pharmacodynamics: Behavioral Correlates

The in vivo effects of 2C-I have been primarily studied in rodent models to understand its psychoactive and physiological effects.

The Head-Twitch Response (HTR)

The head-twitch response (HTR) in mice is a rapid, side-to-side head movement that is a well-established behavioral proxy for 5-HT2A receptor activation and is considered a reliable preclinical model for hallucinogenic potential in humans.[7] 2C-I induces the HTR in a dose-dependent manner, and this effect can be blocked by 5-HT2A receptor antagonists.[7][8] One study found that 25I-NBOMe, the N-benzyl derivative of 2C-I, is approximately 14-fold more potent than 2C-I in inducing the HTR, which is consistent with its higher in vitro affinity for the 5-HT2A receptor.[7]

Locomotor Activity

Studies on the effects of 2C-I on locomotor activity in mice have shown dose-dependent effects. At higher doses, 2C-I tends to decrease locomotor activity.[3] This is a common finding for many 2C compounds at higher dose ranges.[3] Some related 2C compounds exhibit a biphasic effect, with lower doses causing hyperlocomotion and higher doses leading to hypolocomotion.[3]

Drug Discrimination Studies

Drug discrimination is a behavioral paradigm used to assess the subjective effects of a drug in animals. In these studies, animals are trained to recognize the internal state produced by a specific drug and differentiate it from a saline injection. 2C-I has been shown to substitute for the discriminative stimulus effects of other known hallucinogens like DOM (2,5-dimethoxy-4-methylamphetamine) and LSD in rats.[3] This indicates that 2C-I produces subjective effects that are similar to those of other classic psychedelics.

Experimental Protocols for Pharmacodynamic Characterization

This section provides detailed, step-by-step methodologies for key experiments used to characterize the pharmacodynamics of 2C-I and related compounds.

In Vitro Radioligand Binding Assay ([³H]ketanserin)

This protocol determines the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

Workflow Diagram:

Caption: Workflow for a radioligand binding assay to determine receptor affinity.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cells (e.g., HEK293) stably expressing the human 5-HT2A receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

-

Total Binding: Add assay buffer, [³H]ketanserin (at a concentration near its Kd), and membrane preparation.

-

Non-specific Binding: Add assay buffer, [³H]ketanserin, a high concentration of a non-labeled antagonist (e.g., 10 µM unlabeled ketanserin), and membrane preparation.

-

Competition Binding: Add assay buffer, [³H]ketanserin, varying concentrations of 2C-I hydrochloride, and membrane preparation.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the 2C-I concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of 2C-I that inhibits 50% of specific [³H]ketanserin binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

-

In Vitro Functional Assay (IP1 Accumulation)

This protocol measures the functional potency (EC50) of a test compound by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the Gq signaling pathway.

Workflow Diagram:

Caption: Workflow for an IP1 accumulation assay to determine functional potency.

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT2A receptor.

-

Plate the cells in a suitable 96-well plate and allow them to adhere overnight.

-

-

Compound Stimulation:

-

Prepare a serial dilution of 2C-I hydrochloride in a stimulation buffer containing a phosphodiesterase inhibitor and lithium chloride (LiCl) to prevent IP1 degradation.[10]

-

Remove the culture medium from the cells and add the 2C-I solutions.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.[11]

-

-

Detection:

-

Lyse the cells by adding a lysis buffer containing the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents. Typically, this includes an IP1-d2 acceptor and an anti-IP1-cryptate donor.[10][12]

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the immunoassay to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at two wavelengths (e.g., 665 nm and 620 nm).

-

Calculate the HTRF ratio (e.g., 665 nm / 620 nm * 10,000).

-

Plot the HTRF ratio against the logarithm of the 2C-I concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for half-maximal response) and Emax (maximum response) values.

-

In Vivo Head-Twitch Response (HTR) Assay

This protocol quantifies the head-twitch response in mice as a behavioral measure of 5-HT2A receptor activation.

Step-by-Step Methodology:

-

Animals and Habituation:

-

Use male C57BL/6J mice, a commonly used strain for this assay.

-

Habituate the mice to the testing room for at least 30 minutes before the experiment.

-

-

Drug Administration:

-

Prepare solutions of 2C-I hydrochloride in a suitable vehicle (e.g., saline).

-

Administer 2C-I via a chosen route (e.g., subcutaneous or intraperitoneal injection) at various doses. Include a vehicle control group.

-

-

Observation:

-

Immediately after injection, place each mouse individually into a clean observation chamber (e.g., a clear Plexiglas cylinder).

-

Record the number of head twitches for a defined period (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head that is distinct from grooming or sniffing behaviors.

-

Observation can be done by a trained observer blind to the treatment conditions or by using an automated video tracking system.

-

-

Data Analysis:

-

Sum the total number of head twitches for each animal over the observation period.

-

Compare the number of head twitches between the different dose groups and the vehicle control using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

-

A dose-dependent increase in the number of head twitches indicates 5-HT2A receptor-mediated activity.

-

Conclusion and Future Directions

2,5-Dimethoxy-4-iodophenethylamine (2C-I) serves as a valuable research tool for understanding the pharmacodynamics of psychedelic phenethylamines. Its primary mechanism of action through the 5-HT2A receptor and the subsequent Gq-mediated signaling cascade is well-established, and its in vivo effects, particularly the induction of the head-twitch response, provide a robust model for studying hallucinogenic potential.

However, several key areas warrant further investigation. A comprehensive characterization of its binding affinity profile across a wider range of CNS receptors is needed to fully understand its selectivity and potential off-target effects. Furthermore, a direct investigation of 2C-I's ability to recruit β-arrestin is crucial for elucidating its potential for biased agonism and understanding the full spectrum of its signaling properties. As the field of psychedelic research continues to expand, a deeper and more nuanced understanding of the pharmacodynamics of compounds like 2C-I will be essential for the rational design of novel therapeutics with improved efficacy and safety profiles.

References

-

2C (psychedelics) - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

-

ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023). Frontiers in Pharmacology, 14. [Link]

-

Halberstadt, A. L., & Geyer, M. A. (2014). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. Neuropharmacology, 77, 200–207. [Link]

-

Halberstadt, A. L., & Geyer, M. A. (2014). Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. Neuropharmacology, 77, 200–207. [Link]

-

5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.). Eurofins DiscoverX. Retrieved January 6, 2026, from [Link]

-

Toxicodynamic insights of 2C and NBOMe drugs – Is there abuse potential? (2022). Food and Chemical Toxicology, 160, 112786. [Link]

-

Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. (2023). Journal of Medicinal Chemistry, 66(15), 10594–10611. [Link]

-

2C-I - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]

-

Discriminative Stimulus Effects of Substituted Tryptamines in Rats. (2021). ACS Chemical Neuroscience, 12(1), 169-176. [Link]

-

Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response. (2014). Neuropharmacology, 77, 200-207. [Link]

-

Pharmacology of 2C-C, 2C-D, 2C-E, 2C-I, 2C-T-2, and DOC at DAT, SERT, and NET: effects on binding and function. (2014). Psychopharmacology, 231(5), 875-888. [Link]

-

A novel luminescence-based β-arrestin recruitment assay for unmodified receptors. (2017). Journal of Biological Chemistry, 292(29), 12267-12277. [Link]

-

The serotonin 2C receptor potently modulates the head-twitch response in mice induced by a phenethylamine hallucinogen. (2011). Journal of Pharmacology and Experimental Therapeutics, 338(2), 672-681. [Link]

-

Discriminative-Stimulus Effects of Second Generation Synthetic Cathinones in Methamphetamine-Trained Rats. (2015). Neuropsychopharmacology, 40(4), 966-974. [Link]

-

Concentration-response curves for DOI and 2C-I at 5-HT2 receptors. (2002). British Journal of Pharmacology, 136(4), 510-519. [Link]

-

Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. (2018). Frontiers in Pharmacology, 9, 232. [Link]

-

Arrestin recruitment and signaling by G protein-coupled receptor heteromers. (2018). Neuropharmacology, 128, 349-360. [Link]

-

Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. (2020). In Cannabinoid Receptors (pp. 145-156). Humana, New York, NY. [Link]

-

Recurrent Seizures and Serotonin Syndrome Following “2C-I” Ingestion. (2012). Journal of Medical Toxicology, 8(2), 198-201. [Link]

-

Snapshot of 5-HT2A receptor activation in the mouse brain via IP1 detection. (2022). bioRxiv. [Link]

-

Clinical perspective on antipsychotic receptor binding affinities. (2021). Brazilian Journal of Psychiatry, 43(6), 683-684. [Link]

-

[3H]ketanserin binding in human brain postmortem. (1997). Neurochemical Research, 22(6), 753-757. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Effects of the hallucinogen 2,5-dimethoxy-4-iodophenethylamine (2C-I) and superpotent N-benzyl derivatives on the head twitch response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serotonergic and dopaminergic distinctions in the behavioral pharmacology of (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) and lysergic acid diethylamide (LSD) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]